(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Description
(S)-4-Methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide is a chiral sultam featuring a pyridine ring fused with a 1,4,5-oxathiazepine system. Its molecular formula is C₈H₁₀N₂O₃S, with a molecular weight of 214.24 g/mol (CAS: 1799974-29-0). The (S)-configuration at the 4-methyl group distinguishes it from its enantiomer (R-isomer, CAS: 1799974-32-5), which may exhibit divergent biological or physicochemical properties. This compound is synthesized via stereoselective methods, including Mitsunobu alkylation and SNAr (nucleophilic aromatic substitution) strategies, as observed in related sultam analogs.
Properties
IUPAC Name |
(4S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6-5-10-14(11,12)7-3-2-4-9-8(7)13-6/h2-4,6,10H,5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPWGWAYLNZHGJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C2=C(O1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNS(=O)(=O)C2=C(O1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through a cyclization reaction.
Introduction of the Oxathiazepine Ring: This step involves the formation of the oxathiazepine ring via an intramolecular cyclization reaction, often facilitated by a base-mediated or transition metal-free approach.
Oxidation to Form the Sulfone Group: The final step involves the oxidation of the sulfur atom to form the sulfone group, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Chloroform, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of (S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Stereoisomers and Enantiomeric Variants
- (R)-4-Methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide The R-enantiomer shares the same molecular formula (C₈H₁₀N₂O₃S) and weight (214.24 g/mol) but differs in stereochemistry (CAS: 1799974-32-5).
- (R)-4-Ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide Substituting the methyl group with ethyl increases the molecular weight to 228.27 g/mol (CAS: 1799974-85-8).
Ring Substitution and Positional Isomers
(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide (CAS: 69943-39-1)
The pyridine fusion shifts from [2,3-b] to [3,4-b], altering the spatial arrangement of heteroatoms. This positional isomerism may influence electronic properties (e.g., dipole moments) and intermolecular interactions.- 3,4-Dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide (CAS: 1799974-06-3) Lacking the 4-methyl group, this analog has a molecular formula of C₇H₈N₂O₃S (MW: 200.21 g/mol).
Functionalized Derivatives
- (3S,4S)-7-Bromo-3-methyl-4-phenyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide This benzo-fused analog incorporates a bromo substituent and a phenyl group (MW: ~435 g/mol estimated).
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde (CAS: 921938-80-9)
Replacing the 1,4,5-oxathiazepine with a 1,4-oxazine system removes sulfur, altering redox properties. The aldehyde group (-CHO) introduces electrophilicity, enabling conjugation or Schiff base formation.
Heterocyclic Framework Variants
- 4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (MW: 289.31 g/mol)
This compound replaces the oxathiazepine with a 1,2,4-thiadiazine ring, introducing an additional nitrogen atom. The thiadiazine system may confer different hydrogen-bonding capabilities and metabolic stability compared to oxathiazepines.
Structural and Functional Comparison Table
Research Findings and Implications
- Synthetic Accessibility: The (S)-4-methyl variant and its analogs are synthesized via SNAr reactions or Mitsunobu alkylation, achieving yields up to 89%. Brominated derivatives (e.g., 7-bromo analogs) are particularly versatile for diversification.
- The benzo-fused analogs (e.g., 7-bromo derivatives) may exhibit enhanced binding due to aromatic interactions.
- Physicochemical Properties : Ethyl substitution increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity
(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound that has gained attention for its potential biological activities. Its unique structural features include a fused ring system comprising a pyridine ring and an oxathiazepine ring with a sulfone group. This compound is of interest in medicinal chemistry due to its possible therapeutic applications and interaction with biological targets.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀N₂O₃S |
| Molecular Weight | 214.24 g/mol |
| CAS Number | 1799974-29-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various biological effects. Research indicates that the compound may influence pathways related to inflammation and neuroprotection.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Research has highlighted the potential neuroprotective effects of this compound in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and inflammation in neuronal cells.
Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Study on Antimicrobial Activity :
- Objective: To assess the antimicrobial efficacy against E. coli and S. aureus.
- Findings: The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
-
Neuroprotection in Animal Models :
- Objective: To evaluate neuroprotective effects in a mouse model of Alzheimer's disease.
- Findings: Treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests.
-
Anticancer Activity Assessment :
- Objective: To investigate the effects on human cancer cell lines.
- Findings: The compound induced apoptosis in breast cancer cells with an IC50 value of 25 µM after 48 hours.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
